molecular formula C17H18ClNO5S B2939555 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide CAS No. 946213-72-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide

Cat. No.: B2939555
CAS No.: 946213-72-5
M. Wt: 383.84
InChI Key: RBHFHAAWMYVYSU-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a propane-1-sulfonamide backbone substituted with a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group and a 4-chlorobenzyl amine moiety. The benzo[d][1,3]dioxole moiety is known for its electron-rich aromatic system, which may influence solubility and biological interactions, while the 4-chlorobenzyl group introduces steric and electronic effects due to the para-chloro substituent .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-[(4-chlorophenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c18-14-4-2-13(3-5-14)11-19-25(20,21)9-1-8-22-15-6-7-16-17(10-15)24-12-23-16/h2-7,10,19H,1,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHFHAAWMYVYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole moiety, which can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form piperonal. Piperonal can then be converted to the corresponding alcohol, which is further reacted with a sulfonyl chloride to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 4-chlorobenzyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This can disrupt various biological pathways, leading to the observed biological effects. The benzo[d][1,3]dioxole moiety may also contribute to the compound’s activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamides, benzodioxole-containing analogs, and related derivatives from the evidence.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups Synthesis Yield
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide (Target) C₁₇H₁₇ClNO₅S ~381.84 4-Chlorobenzyl, propane-sulfonamide N/A Sulfonamide, benzodioxole ether N/A
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide C₁₈H₂₁NO₆S 379.4 3-Methoxybenzyl, propane-sulfonamide N/A Sulfonamide, benzodioxole ether N/A
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide C₁₁H₁₀N₂O₃S₂ 282.33 Thiadiazole, methylthio group 171–172 Acetamide, benzodioxole ether 78%
N-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)benzyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide C₂₆H₂₃ClN₂O₃ 458.98 4-Chlorophenyl, cyclopropane-carboxamide N/A Carboxamide, benzodioxole ether N/A
Key Observations :

Substituent Effects: Electron-Donating vs. This could influence solubility and reactivity in biological systems. Steric Considerations: The para-chloro substituent may reduce steric hindrance compared to meta-substituted analogs (e.g., 3-methoxy), favoring planar conformations for intermolecular interactions.

Synthetic Methodologies: Sulfonamide Formation: The target compound likely involves coupling a propane-sulfonyl chloride with a benzodioxole-containing amine, analogous to methods in (Mitsunobu reaction for ether formation) and (HATU-mediated amidation). Yield and Purity: While direct yield data are unavailable, sulfonamide derivatives in and achieved yields of 65–78%, suggesting feasible synthesis for the target compound with optimized conditions .

Solubility: The benzodioxole moiety may enhance lipid solubility, while the sulfonamide group could improve aqueous solubility depending on pH.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide (CAS No. 946213-72-5) is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including research findings, case studies, and relevant comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClNO5SC_{17}H_{18}ClNO_5S, with a molecular weight of 383.8 g/mol. The compound features a benzo[d][1,3]dioxole moiety, a chlorobenzyl group, and a sulfonamide linkage which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈ClNO₅S
Molecular Weight383.8 g/mol
CAS Number946213-72-5

The mechanism of action for this compound involves its ability to mimic natural substrates due to the sulfonamide group, allowing it to bind to various enzymes and inhibit their activity. This can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The benzo[d][1,3]dioxole moiety may enhance hydrophobic interactions with protein targets, potentially increasing binding affinity.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related sulfonamides inhibit bacterial growth by interfering with folate synthesis pathways.
  • Case Study : A study on similar sulfonamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structural features:

  • Mechanistic Insights : Compounds with benzo[d][1,3]dioxole structures have been shown to induce apoptosis in cancer cells through caspase activation.
  • Research Findings : In a study involving various sulfonamide derivatives, some were found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other compounds featuring similar moieties:

Compound NameStructure FeaturesBiological Activity
Benzo[d][1,3]dioxole-5-ylmethanolBenzo[d][1,3]dioxole moietyModerate antimicrobial properties
4-Chloro-benzamide derivativesChlorobenzyl groupHigh potency as RET kinase inhibitors
SulfanilamideSimple sulfonamide structureEstablished antimicrobial activity

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of a sulfonamide precursor (e.g., propane-1-sulfonamide derivative) with 4-chlorobenzylamine via nucleophilic substitution.
  • Step 2: Introduction of the benzo[d][1,3]dioxol-5-yloxy group using a Mitsunobu reaction (e.g., with benzo[d][1,3]dioxol-5-ol, triphenylphosphine, and diethyl azodicarboxylate) .
  • Intermediates Characterization:
    • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regioselectivity and bond formation.
    • HRMS: Validates molecular weight and purity.
    • HPLC: Ensures >95% purity post-purification .

Advanced: How can contradictory yields in Mitsunobu reactions for this compound be resolved during scale-up?

Methodological Answer:
Contradictions often arise from solvent polarity, reagent stoichiometry, or temperature. To optimize:

  • Solvent Screening: Test polar aprotic solvents (e.g., THF vs. DCM) to stabilize intermediates.
  • Reagent Ratios: Adjust triphenylphosphine and DEAD stoichiometry (e.g., 1.2–1.5 equivalents) to mitigate side reactions.
  • Temperature Control: Maintain 0–5°C during reagent addition to suppress exothermic side reactions .
  • In-situ Monitoring: Use TLC or LC-MS to track reaction progress and adjust conditions dynamically.

Basic: What analytical techniques are critical for confirming the structural integrity of this sulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^{1}\text{H} NMR identifies aromatic protons (δ 6.8–7.4 ppm) and sulfonamide NH (δ 8.1–8.3 ppm).
    • 13C^{13}\text{C} NMR confirms sulfonamide sulfur connectivity (C-SO2_2 at ~55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy.
  • Infrared Spectroscopy (IR): Sulfonamide S=O stretches (1150–1350 cm1^{-1}) and C-O-C ether bands (1200–1250 cm1^{-1}) .

Advanced: How can researchers design experiments to assess the compound’s biological activity, given structural analogs?

Methodological Answer:

  • Target Selection: Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .
  • In vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates and IC50_{50} determination.
    • Cellular Uptake: Radiolabel the compound (e.g., 14C^{14}\text{C}) or use fluorescent tags.
  • Structure-Activity Relationships (SAR): Modify the 4-chlorobenzyl or dioxolane groups and compare activity trends .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent dioxolane ring photodegradation.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid sulfonamide hydrolysis.
  • Temperature: Long-term storage at –20°C in inert atmosphere (argon) minimizes oxidative decomposition .

Advanced: How can computational methods predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Modeling: Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log P) .
  • Degradation Pathways: Simulate hydrolysis (pH-dependent) and photolysis using Gaussian-based DFT calculations.
  • Ecotoxicity: Cross-reference with PubChem data for structurally similar sulfonamides to predict LC50_{50} in aquatic models .

Basic: What are common side reactions during sulfonamide formation, and how are they mitigated?

Methodological Answer:

  • Side Reactions:
    • Over-sulfonation: Occurs with excess sulfonyl chloride.
    • Amine Oxidation: In acidic conditions.
  • Mitigation Strategies:
    • Controlled Reagent Addition: Add sulfonyl chloride dropwise at 0°C.
    • Base Selection: Use pyridine or triethylamine to neutralize HCl and stabilize intermediates .

Advanced: What strategies resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELX or OLEX2.
  • Density Functional Theory (DFT): Compare experimental bond lengths/angles with optimized geometries to validate crystallographic data .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .

Basic: How is the purity of the final compound validated for pharmacological studies?

Methodological Answer:

  • Chromatography:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm); retention time consistency confirms purity.
    • GC-MS: Detects volatile impurities (e.g., residual solvents).
  • Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% of theoretical values .

Advanced: What mechanistic insights guide the optimization of sulfonamide bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Focus on key interactions:
    • Sulfonamide S=O with Zn2+^{2+} in metalloenzymes.
    • Chlorobenzyl group hydrophobicity in pocket occupancy .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing dioxolane with furan) .

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